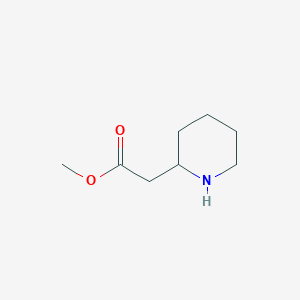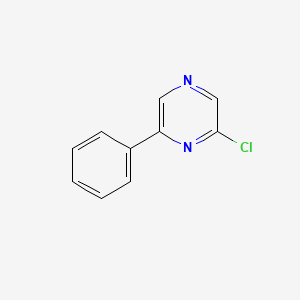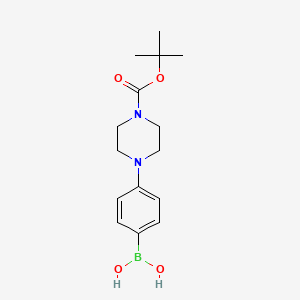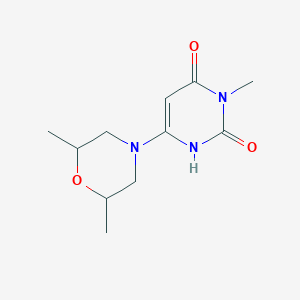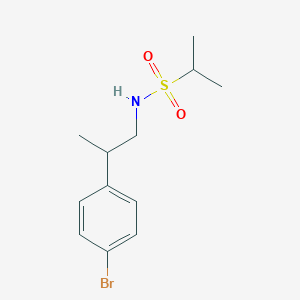
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
説明
“N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is a chemical compound with the CAS Number: 211311-65-8. It has a molecular weight of 320.25 .
Molecular Structure Analysis
The molecular formula of “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is C12H18BrNO2S . The InChI code for this compound is 1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 .科学的研究の応用
Catalysis and Synthesis
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide and similar compounds have been explored for their roles in chemical synthesis and catalysis. For instance, Xiaojun Han (2010) demonstrated the use of related sulfonamides in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showcasing its potential in organic synthesis (Han, 2010). Additionally, the work presented by Kharkov University Bulletin Chemical Series in 2020 on the synthesis of various vinylsulfones and vinylsulfonamides, highlights the broad biological activities and utility in synthetic organic chemistry of these compounds (Kharkov University Bulletin Chemical Series, 2020).
Biocatalysis in Drug Metabolism
In the realm of biocatalysis and drug metabolism, M. Zmijewski et al. (2006) studied the use of a biaryl-bis-sulfonamide compound in the preparation of mammalian metabolites of a drug, using the Actinoplanes missouriensis strain. This study underlines the potential of sulfonamide compounds in facilitating the study of drug metabolism (Zmijewski et al., 2006).
Gas Permeation and Separation
Research by Kazuhiro Tanaka et al. (2006) demonstrated the efficacy of sulfonated polyimide membranes in gas permeation and separation, emphasizing the functional versatility of sulfonamide derivatives in industrial applications (Tanaka et al., 2006).
Sulfonamides in Medicinal Chemistry
In medicinal chemistry, Luo Yan et al. (2006) developed new sulfonamides as potent adenosine A2B receptor antagonists, showcasing the relevance of sulfonamide compounds in the development of therapeutic agents (Yan et al., 2006).
Safety And Hazards
特性
IUPAC Name |
N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIBZSWCOFSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432963 | |
| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
CAS RN |
211311-65-8 | |
| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
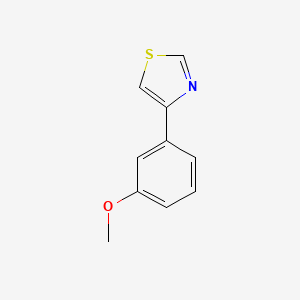
![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
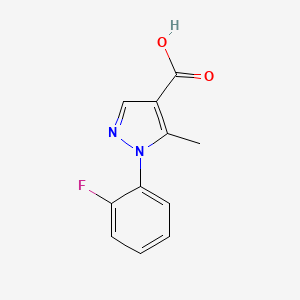
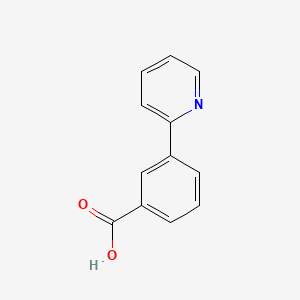
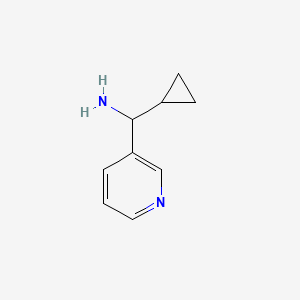
![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)
